
(E)-3,7-dimethylocta-2,6-dienyl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Geranyl valerate can be synthesized through the esterification of geraniol with valeric acid. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion . The reaction can be represented as follows:
Geraniol+Valeric Acid→Geranyl Valerate+Water
Industrial Production Methods
In industrial settings, geranyl valerate is often produced using enzymatic methods to increase yield and specificity. For example, the use of lipase enzymes in a solvent-free system under microwave-assisted conditions has been shown to optimize the production of geranyl esters .
Chemical Reactions Analysis
Types of Reactions
Geranyl valerate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.
Major Products
Oxidation: Geranyl aldehyde and valeric acid.
Reduction: Geraniol and valeric alcohol.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Geranyl valerate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its anticancer properties, particularly in colorectal cancer cells.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The mechanism of action of geranyl valerate, particularly in its anticancer properties, involves inducing oxidative stress and affecting mitochondrial membrane potential, leading to apoptosis. It also modulates the expression of apoptotic and anti-apoptotic genes .
Comparison with Similar Compounds
Similar Compounds
- Geranyl acetate
- Geranyl butyrate
- Geranyl isovalerate
Comparison
Geranyl valerate is unique due to its specific ester linkage with valeric acid, which imparts distinct chemical and biological properties. Compared to geranyl acetate and geranyl butyrate, geranyl valerate has a longer carbon chain, affecting its volatility and solubility .
Properties
Molecular Formula |
C15H26O2 |
|---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
3,7-dimethylocta-2,6-dienyl pentanoate |
InChI |
InChI=1S/C15H26O2/c1-5-6-10-15(16)17-12-11-14(4)9-7-8-13(2)3/h8,11H,5-7,9-10,12H2,1-4H3 |
InChI Key |
CVSWGLSBJFKWMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


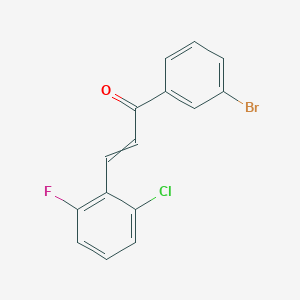
![Methyl 3-formylimidazo[1,2-A]pyrimidine-6-carboxylate](/img/structure/B14868513.png)
![2-Methyl-2-azaspiro[4.4]nonane-1,6-dione](/img/structure/B14868516.png)
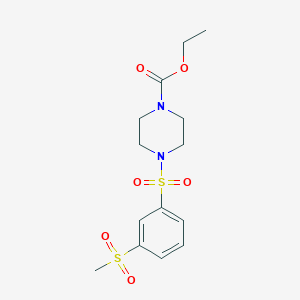
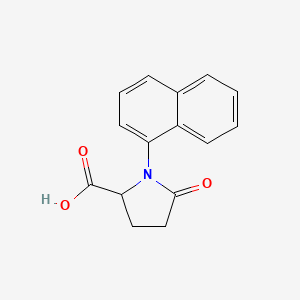
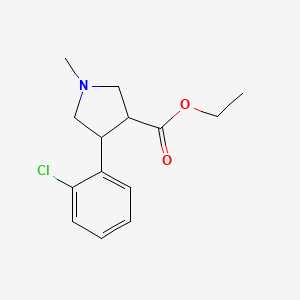


![2-Methyl-2,8-diazaspiro[4.6]undecane-3,9-dione](/img/structure/B14868535.png)

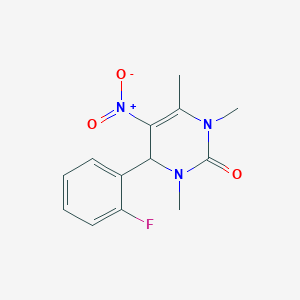
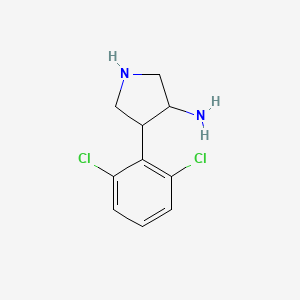

![(9R,10S,13S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B14868580.png)
